molecular formula C14H9ClO B1593780 9(10H)-Anthracenone, 4-chloro- CAS No. 4887-98-3

9(10H)-Anthracenone, 4-chloro-

Cat. No. B1593780
CAS RN: 4887-98-3
M. Wt: 228.67 g/mol
InChI Key: JJBJHVLCIBBELY-UHFFFAOYSA-N
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Description

“9(10H)-Anthracenone, 4-chloro-” is a chemical compound with the molecular formula C13H8ClNO. It is also known by other names such as 4-Chloro-9(10H)-acridinone . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “9(10H)-Anthracenone, 4-chloro-” consists of 13 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom . The average mass of the molecule is 229.662 Da and the monoisotopic mass is 229.029449 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “9(10H)-Anthracenone, 4-chloro-” include a molecular formula of C13H8ClNO, an average mass of 229.662 Da, and a monoisotopic mass of 229.029449 Da .

properties

IUPAC Name

4-chloro-10H-anthracen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClO/c15-13-7-3-6-11-12(13)8-9-4-1-2-5-10(9)14(11)16/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJBJHVLCIBBELY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)C3=C1C(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9(10H)-Anthracenone, 4-chloro-

CAS RN

4887-98-3
Record name 1-Chloroanthracen-9(10H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004887983
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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